GW 833972A hydrochloride-Bio-X

CAS No.: 1092502-33-4

Cat. No.: VC2941640

Molecular Formula: C18H14Cl2F3N5O

Molecular Weight: 444.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1092502-33-4 |

|---|---|

| Molecular Formula | C18H14Cl2F3N5O |

| Molecular Weight | 444.2 g/mol |

| IUPAC Name | 2-(3-chloroanilino)-N-(pyridin-4-ylmethyl)-4-(trifluoromethyl)pyrimidine-5-carboxamide;hydrochloride |

| Standard InChI | InChI=1S/C18H13ClF3N5O.ClH/c19-12-2-1-3-13(8-12)26-17-25-10-14(15(27-17)18(20,21)22)16(28)24-9-11-4-6-23-7-5-11;/h1-8,10H,9H2,(H,24,28)(H,25,26,27);1H |

| Standard InChI Key | UBHSVFAUAKIVKL-UHFFFAOYSA-N |

| SMILES | C1=CC(=CC(=C1)Cl)NC2=NC=C(C(=N2)C(F)(F)F)C(=O)NCC3=CC=NC=C3.Cl |

| Canonical SMILES | C1=CC(=CC(=C1)Cl)NC2=NC=C(C(=N2)C(F)(F)F)C(=O)NCC3=CC=NC=C3.Cl |

Introduction

Chemical Properties and Structure

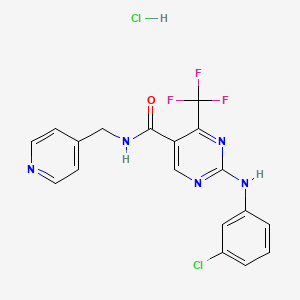

GW 833972A hydrochloride-Bio-X is identified by the CAS number 1092502-33-4 and possesses the molecular formula C18H14Cl2F3N5O with a molecular weight of 444.2 g/mol. The IUPAC name of this compound is 2-(3-chloroanilino)-N-(pyridin-4-ylmethyl)-4-(trifluoromethyl)pyrimidine-5-carboxamide;hydrochloride, highlighting its complex chemical structure. The compound features a trifluoromethyl group and a pyridine ring, structural elements that contribute significantly to its unique pharmacological profile and receptor binding characteristics.

From a physical chemistry perspective, GW 833972A hydrochloride demonstrates good solubility in dimethyl sulfoxide (DMSO) at concentrations of ≥20 mg/ml, which facilitates its use in laboratory research settings. This solubility profile is crucial for experimental preparations and potential formulation development. The structural features of this molecule, particularly the trifluoromethyl group, likely contribute to its high selectivity for CB2 receptors over CB1 receptors, a property that distinguishes it from many other cannabinoids.

Structural Comparison with Other Cannabinoids

Unlike non-selective cannabinoid receptor agonists such as HU210 and CP 55,940, GW 833972A hydrochloride was designed specifically to target CB2 receptors with high selectivity . This strategic structural design minimizes the psychoactive effects typically associated with CB1 receptor activation while preserving the therapeutic potential associated with CB2 receptor modulation.

Pharmacological Profile

Receptor Binding Characteristics

GW 833972A exhibits exceptional selectivity for the CB2 receptor, demonstrating a pEC50 value of 7.3 at human CB2 receptors and 7.5 at rat CB2 receptors . In stark contrast, its pEC50 for CB1 receptors is markedly lower at 4.5, confirming its approximately 1000-fold selectivity for CB2 over CB1 receptors . This remarkable selectivity profile positions it as one of the most CB2-selective cannabinoid agonists described in the scientific literature.

Mechanism of Action

As a selective CB2 receptor agonist, GW 833972A exerts its effects primarily through activation of CB2 receptors, which are predominantly expressed on immune cells and in peripheral tissues. This activation leads to modulation of several biochemical pathways, including:

-

Inhibition of nerve depolarization

-

Reduction of inflammatory responses

-

Modulation of immune cell function

-

Potential induction of apoptosis in certain cancer cells

The receptor-mediated signaling cascade initiated by GW 833972A affects multiple downstream targets, contributing to its diverse pharmacological effects observed in both in vitro and in vivo studies.

Effects on Sensory Nerve Function

Inhibition of Nerve Depolarization

One of the most well-characterized effects of GW 833972A is its ability to inhibit depolarization of sensory nerves. Research has demonstrated that this compound effectively inhibits capsaicin-induced depolarization in both human and guinea-pig vagus nerves in vitro . Beyond capsaicin, GW 833972A also inhibits nerve depolarization induced by other stimuli, including prostaglandin E2 (PGE2) and hypertonic saline . This broad inhibitory effect on nerve depolarization suggests a mechanism that impacts multiple sensory pathways.

Table 1: Inhibitory Effects of GW 833972A on Nerve Depolarization

Immunomodulatory Properties

Effects on T Cell Function

Recent research has established that GW 833972A possesses significant immunomodulatory properties, particularly in relation to T cell function . Specifically, the compound has been shown to impair anti-CD3 monoclonal antibody-induced T cell proliferation, suggesting a potential role in regulating adaptive immune responses . The compound also down-regulates the expression of activation markers on both CD4+ and CD8+ T cells, as well as co-stimulatory molecules on B cells and monocytes .

Furthermore, GW 833972A demonstrates selective suppression of cytotoxic activities, inhibiting CD8+ T cell cytotoxicity without interfering with the cytotoxic functions of CD4+ T cells or natural killer (NK) cells . This selective immunomodulatory profile suggests potential applications in conditions where targeted immune suppression is beneficial.

Cytokine Modulation

Table 2: Immunomodulatory Effects of GW 833972A

Experimental Methods and Models

In Vitro Studies

Investigations of GW 833972A have employed various in vitro techniques to evaluate its pharmacological properties:

-

Receptor binding and functional assays using recombinant human and rat CB receptors expressed with human G proteins in yeast cell lines

-

"Grease-gap" recording techniques to measure depolarization of isolated vagus nerve segments from both human and guinea pig sources

-

Cellular assays examining T cell proliferation, activation marker expression, and cytotoxic activities

These in vitro methods have provided valuable insights into the compound's mechanism of action, selectivity profile, and effects on specific cellular functions.

In Vivo Models

Several in vivo models have been utilized to assess the physiological effects of GW 833972A:

-

Guinea pig cough model using citric acid as the tussive agent

-

Antagonist studies using CB1 and CB2 selective antagonists to confirm receptor-specific effects

In these in vivo studies, GW 833972A was typically administered intraperitoneally at doses ranging from 3 to 30 mg/kg, with the higher dose of 30 mg/kg demonstrating the most robust effects in the cough model .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume